molecular formula C10H22N2 B563280 (3R,5S)-1-Butyl-3,5-dimethylpiperazine CAS No. 109055-59-6

(3R,5S)-1-Butyl-3,5-dimethylpiperazine

Cat. No.: B563280
CAS No.: 109055-59-6
M. Wt: 170.30 g/mol
InChI Key: SHKKUBZVEDHKGW-UHFFFAOYSA-N
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Description

(3R,5S)-1-Butyl-3,5-dimethylpiperazine is a chiral, substituted piperazine derivative offered as a key chemical intermediate for non-human research applications. This compound is classified for Research Use Only and is not intended for diagnostic or therapeutic procedures. As a versatile chiral building block, this dimethylpiperazine scaffold is of significant value in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules with potential biological activity. The specific stereochemistry of the compound, denoted by the (3R,5S) configuration, is a critical feature that can influence the three-dimensional structure, binding affinity, and overall potency of resulting candidate molecules. Piperazine derivatives are commonly explored for their diverse biological activities and are frequently incorporated into compounds targeting central nervous system (CNS) disorders, as well as various enzyme inhibitors. The butyl substituent on the piperazine nitrogen enhances the lipophilicity of the molecule, which can improve cell membrane permeability. In practical research applications, this compound serves as a valuable synthon. It can be utilized in a variety of chemical reactions, including nucleophilic substitution, amide bond formation, and reductive amination, to introduce a chiral piperazine moiety into lead structures. Researchers can leverage this compound to develop novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109055-59-6

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-butyl-3,5-dimethylpiperazine

InChI

InChI=1S/C10H22N2/c1-4-5-6-12-7-9(2)11-10(3)8-12/h9-11H,4-8H2,1-3H3

InChI Key

SHKKUBZVEDHKGW-UHFFFAOYSA-N

SMILES

CCCCN1CC(NC(C1)C)C

Canonical SMILES

CCCCN1CC(NC(C1)C)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Stereochemical Elucidation of Chiral 3,5 Dimethylpiperazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the relative configuration of chiral organic molecules. researcher.life By analyzing chemical shifts, scalar couplings (J-couplings), and Nuclear Overhauser Effects (NOEs), the spatial relationships between atoms within a molecule can be determined. researcher.life

For chiral 3,5-dimethylpiperazines, NMR spectroscopy is instrumental in confirming the cis or trans relationship between the two methyl groups. In the case of the meso compound, (3R,5S)-1-Butyl-3,5-dimethylpiperazine, the two methyl groups are on opposite sides of the piperazine (B1678402) ring plane, in a trans configuration. This arrangement influences the chemical environment of the ring protons and the methyl groups themselves.

In ¹H NMR spectroscopy, the protons on the piperazine ring exhibit complex splitting patterns due to coupling with adjacent protons. The stereochemical arrangement affects the magnitude of these coupling constants. Furthermore, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals unambiguously. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for stereochemical assignment, as they reveal through-space proximity between protons. For a trans isomer, NOE correlations would be expected between axial protons and the axial methyl groups, helping to confirm the relative stereochemistry. nih.gov

Computational NMR methods, often utilizing Density Functional Theory (DFT), have also become powerful tools in predicting NMR parameters for different stereoisomers, aiding in the assignment of the correct relative configuration. researcher.life

Table 1: Expected ¹H and ¹³C NMR Data for Chiral Piperazines

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Butyl-CH₂-N 2.0 - 3.0 50 - 60 Chemical shift is influenced by the nitrogen atom.
Piperazine Ring-CH 2.5 - 3.5 50 - 60 Complex multiplets due to coupling.
Piperazine Ring-CH₂ 2.0 - 3.0 45 - 55 Diastereotopic protons can show different signals.
Methyl-CH₃ 1.0 - 1.3 15 - 20 A doublet, coupled to the adjacent methine proton.
Butyl-CH₃ 0.8 - 1.0 10 - 15 A triplet, characteristic of a terminal methyl group.

Note: The exact chemical shifts can vary based on the solvent and specific conformation.

Infrared (IR) Spectroscopy in Structural Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule. For this compound, the IR spectrum would be characterized by absorptions corresponding to the vibrations of its constituent bonds.

Table 2: Characteristic IR Absorption Bands for N-Alkylated Piperazines

Wavenumber (cm⁻¹) Vibration Type Functional Group
2950 - 2850 C-H Stretch Alkyl (CH₃, CH₂, CH)
1470 - 1450 C-H Bend CH₂ Scissoring
1380 - 1370 C-H Bend CH₃ Symmetric Bend
1250 - 1000 C-N Stretch Aliphatic Amine
1170 - 1125 C-N Stretch Piperazine Ring
1025 - 1010 CH₂ Rock Piperazine Ring

Source: Data synthesized from general IR correlation tables and literature on piperazine derivatives. acs.orgauburn.edu

Mass Spectrometry (MS) for Molecular Structure Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov For this compound (C₁₀H₂₂N₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). nih.gov

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. The fragmentation of N-alkylated piperazines is well-documented. researchgate.netmdpi.comxml-journal.net Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a propyl radical (•C₃H₇) from the butyl group.

Loss of the N-substituent: Cleavage of the N-butyl bond, resulting in a fragment corresponding to the butyl cation or the piperazine ring fragment.

Ring cleavage: Fragmentation of the piperazine ring itself, leading to a series of characteristic smaller ions. For phenylpiperazine derivatives, a common neutral loss is m/z 43, while benzylpiperazine derivatives often show a neutral loss of m/z 86. mdpi.com The fragmentation of N-butyl-dimethylpiperazine would produce its own unique and identifiable pattern.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Notes
171.1856 [C₁₀H₂₃N₂]⁺ Protonated molecular ion ([M+H]⁺)
128.1335 [M - C₃H₇]⁺ Loss of a propyl radical from the butyl group
114.1179 [C₆H₁₄N₂]⁺ Fragment corresponding to 3,5-dimethylpiperazine
57.0704 [C₄H₉]⁺ Butyl cation

Note: These are predicted fragments based on common fragmentation patterns of related molecules. mdpi.comxml-journal.net

X-ray Crystallography for Absolute and Relative Stereochemistry

While NMR can establish relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining both the absolute and relative stereochemistry of a chiral compound. researchgate.net This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact positions of all atoms to be determined.

To perform this analysis, a suitable single crystal of a salt of this compound would need to be grown. The diffraction pattern produced when the crystal is irradiated with X-rays is then used to calculate the crystal structure. The resulting structural model would unambiguously confirm:

The trans relationship between the two methyl groups at positions 3 and 5.

The chair conformation of the piperazine ring, which is the most common conformation for such systems. rsc.org

The determination of the absolute configuration ((3R,5S) vs. (3S,5R)) is often possible through anomalous dispersion effects, especially if a heavy atom is present in the crystal structure or by using a chiral co-crystallizing agent. researchgate.net

Table 4: Compound Names Mentioned

Compound Name
This compound

Conformational Analysis and Theoretical Studies of 3r,5s 1 Butyl 3,5 Dimethylpiperazine and Piperazine Ring Systems

Quantum Chemical Methods for Conformational Preferences

Quantum chemical methods are indispensable for elucidating the conformational preferences of cyclic molecules like (3R,5S)-1-Butyl-3,5-dimethylpiperazine. These computational tools allow for the precise calculation of molecular geometries, energies, and the electronic properties that dictate the stability of different spatial arrangements.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying systems like substituted piperazines. mdpi.comresearchgate.net DFT calculations are employed to perform geometry optimizations, a process that locates the minimum energy structure for a given conformer. By systematically exploring different starting geometries, researchers can identify all stable and metastable conformers, such as the chair, boat, and twist-boat forms of the piperazine (B1678402) ring. ias.ac.in

For this compound, the primary conformations of interest are the two chair forms, which are interconvertible through ring inversion. Due to the cis-3,5-dimethyl substitution, one chair conformer will place one methyl group in an axial position and the other in an equatorial position (axial-equatorial or a,e), while the other chair conformer will have the opposite arrangement (equatorial-axial or e,a). The large N-butyl group is expected to strongly prefer the equatorial position to minimize steric strain.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can precisely calculate the relative energies of these conformers. mdpi.comias.ac.in The energy difference between the conformers reveals their relative populations at equilibrium. Theoretical calculations on related systems consistently show that the chair conformation is significantly more stable than boat or twist-boat forms. ias.ac.innih.gov For the cis-3,5-dimethyl arrangement, the two chair forms (with the butyl group equatorial) would be degenerate. However, the presence of the nitrogen atoms breaks this symmetry compared to cyclohexane (B81311), though the energy difference is expected to be minimal.

Table 1: Illustrative Relative Energies of Piperazine Ring Conformers Calculated by DFT Note: These are representative values based on studies of piperazine and its derivatives and are intended for illustrative purposes. The exact values for this compound would require specific calculation.

ConformerTypical Relative Energy (kcal/mol)Key Structural Features
Chair (diequatorial)0.0 (Reference)Lowest energy, staggered bonds, minimal angle strain.
Chair (axial-equatorial)~0.7Higher energy due to axial substituent interactions. ias.ac.in
Twist-Boat~5.0-6.0Avoids flagpole interactions of the pure boat form.
Boat~8.5Higher energy due to eclipsing and flagpole interactions. ias.ac.in

Potential Energy Surface (PES) Analysis of Piperazine Ring Conformations

The Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For a cyclic system like piperazine, the PES illustrates the energy landscape connecting stable conformers (energy minima) via transition states (saddle points). mdpi.com The primary low-energy minima on the piperazine PES correspond to the chair conformations. ias.ac.innih.gov Higher energy minima include the boat and twist-boat conformations. ias.ac.in

Analysis of the PES for the piperazine ring reveals the pathways and energy barriers for conformational interconversions, most notably the chair-to-chair ring flip. This process proceeds through higher-energy intermediates, such as the twist-boat conformer. The energy barrier for this inversion is a critical parameter that determines the rate of interconversion at a given temperature. In substituted piperazines, the substituents significantly alter the shape of the PES. For this compound, the bulky N-butyl group would create a strong energetic preference for conformations where it occupies an equatorial position, thereby raising the energy of any conformer or transition state that forces it into an axial-like position.

Analysis of Intramolecular Interactions and Their Influence on Conformation

The conformational preferences of this compound are governed by a network of intramolecular interactions. The most significant of these are steric (van der Waals) repulsions. The cis relationship of the two methyl groups is a key structural feature. In a chair conformation, this necessitates that one methyl group adopts an axial position while the other is equatorial.

The axial methyl group experiences steric repulsion from the other axial atoms or groups on the same side of the ring. This is analogous to the well-documented 1,3-diaxial interactions in cyclohexane systems. youtube.com In this piperazine derivative, an axial methyl at C3 would interact with the axial hydrogen at C5 and the lone pair or an axial hydrogen on the N1 nitrogen, depending on the specific geometry. These repulsive interactions increase the conformational energy, making a conformer less stable. The large N-butyl group will strongly favor an equatorial orientation to avoid severe 1,3-diaxial interactions with the axial methyl/hydrogen at C3 and C5.

Table 2: Summary of Key Intramolecular Interactions in the Chair Conformation of this compound (Assuming an N-equatorial butyl group)

Interaction TypeDescriptionInfluence on Conformation
1,3-Diaxial InteractionSteric repulsion between an axial methyl group and other axial substituents/lone pairs on the same face of the ring.Destabilizes the conformer, representing a primary source of conformational strain.
Gauche InteractionSteric interaction between substituents on adjacent carbons (e.g., equatorial butyl group and equatorial methyl group).Minor destabilizing effect compared to 1,3-diaxial interactions.
N-Alkyl PreferenceThe bulky N-butyl group has a strong energetic preference for the equatorial position to minimize steric clash.Strongly disfavors conformers where the butyl group is axial, effectively locking its orientation.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical methods excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the observation of conformational changes, such as ring inversions and substituent rotations, in a simulated environment (e.g., in solution). nih.govtandfonline.com

For this compound, an MD simulation would reveal the timescale and frequency of the chair-to-chair ring flip. It would demonstrate the strong preference for the N-butyl group to remain in the equatorial position, showing only transient excursions into more sterically hindered orientations. Furthermore, MD simulations can elucidate how the molecule interacts with its environment, such as solvent molecules, and how these interactions might influence the conformational equilibrium. By analyzing the trajectory of the simulation, one can calculate the probability of finding the molecule in any given conformation, providing a dynamic picture that complements the static view from DFT. nih.gov

Theoretical Insights into Enantiofacial Discrimination and Stereoselectivity

The (3R,5S) stereochemistry of the molecule means it is a specific, single enantiomer (assuming it is resolved from its (3S,5R) mirror image). This inherent chirality is the basis for its ability to engage in stereoselective interactions. Enantiofacial discrimination refers to the ability of a chiral molecule to differentiate between the two faces of a prochiral group, either on another molecule or within the same molecule.

Theoretical studies can model the interaction of this compound with other chiral molecules or with a prochiral substrate. For example, if the secondary amine at N4 were to act as a nucleophile attacking a prochiral ketone, the fixed stereocenters at C3 and C5 would direct the attack to one face of the ketone over the other. The bulky N-butyl group and the cis-methyl groups create a unique and rigid chiral environment around this reactive center.

Computational modeling can be used to calculate the energies of the diastereomeric transition states that lead to the different stereoisomeric products. acs.org The transition state with the lower energy will be favored, leading to a predominance of one product enantiomer or diastereomer. This difference in activation energy is the origin of stereoselectivity. youtube.comnih.gov Factors such as π-π stacking, hydrogen bonding, and steric hindrance in the transition state assembly determine which pathway is energetically preferred. acs.org Computational studies, therefore, provide a powerful tool for predicting and explaining the stereochemical outcome of reactions involving chiral piperazine derivatives. researchgate.net

Mechanistic Investigations and Reactivity Pathways of Substituted Piperazine Derivatives

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The potential of (3R,5S)-1-Butyl-3,5-dimethylpiperazine to act as a chiral auxiliary or ligand in asymmetric synthesis is a key area of interest. However, specific studies elucidating the intricate details of its mechanistic behavior are currently absent from the scientific literature.

Transition State Characterization and Energetics

A critical aspect of understanding any catalytic process is the characterization of its transition states and the associated energy profiles. Such studies, often conducted through computational chemistry and experimental kinetics, provide invaluable insights into the factors governing reaction rates and stereoselectivity. github.ioyoutube.com For a chiral molecule like this compound, understanding the transition state geometry when it interacts with substrates and other reagents is paramount to predicting and explaining its efficacy as a chiral ligand or catalyst.

Unfortunately, no specific computational or experimental studies detailing the transition state structures or energetic barriers for reactions involving this compound have been reported. General principles of transition state theory dictate that a transition state represents a first-order saddle point on the potential energy surface, and its structure determines the stereochemical outcome of a reaction. ucsb.edu Without specific data, any discussion on the transition state energetics for this compound would be purely speculative.

Role of Chiral Ligands and Catalysts in Mechanism and Selectivity

Chiral piperazines are a known class of compounds utilized as ligands in asymmetric catalysis. dergipark.org.tracs.org Their C2-symmetry or related stereochemical features can create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. The nitrogen atoms of the piperazine (B1678402) ring can coordinate to a metal, while the substituents on the ring can direct the approach of a substrate, leading to high enantioselectivity.

While the general role of chiral diamines and piperazine derivatives in catalysis is established, the specific influence of the n-butyl group and the (3R,5S)-dimethyl substitution pattern of the target compound on reaction mechanisms and selectivity has not been documented. The interplay between the steric and electronic properties of the ligand and the metal center is crucial for catalytic activity and stereocontrol. rsc.orgnih.govresearchgate.netrug.nl

Reactivity Profiles of the Piperazine Moiety in Chemical Transformations

The piperazine ring is a versatile scaffold that can participate in a variety of chemical transformations. The reactivity is often centered around the nucleophilicity of the nitrogen atoms and the potential for functionalization at the carbon atoms of the ring.

Hydrogenation Mechanisms

The hydrogenation of nitrogen-containing heterocycles, including pyrazines to form piperazines, is a significant transformation. nih.govnih.govacs.orgrsc.org These reactions are typically catalyzed by transition metals such as iridium, palladium, or platinum. nih.govclockss.orgclariant.comchemrxiv.org The mechanism often involves the activation of hydrogen by the metal catalyst and subsequent transfer to the unsaturated substrate. The stereochemical outcome of the hydrogenation can be influenced by the catalyst, the substrate, and the reaction conditions.

In the context of this compound, which is already a saturated heterocycle, its role in hydrogenation would likely be as a chiral ligand for a metal catalyst in the hydrogenation of other substrates. However, no studies have been published that employ this specific compound in such a capacity. The reversible dehydrogenation of substituted piperazines has also been explored for hydrogen storage applications, a process that involves the breaking of C-H and N-H bonds. nih.gov

Michael Addition Pathways and their Stereocontrol

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comresearchgate.net Chiral amines, including piperazine derivatives, can act as organocatalysts for asymmetric Michael additions. dergipark.org.tracs.org The mechanism typically proceeds through the formation of a chiral enamine intermediate from the reaction of the amine catalyst and a carbonyl donor. This enamine then attacks the Michael acceptor, with the stereochemistry of the product being controlled by the chiral environment created by the catalyst.

While the use of chiral diamines in promoting asymmetric Michael additions is a well-established strategy, there is no specific data on the use of this compound as a catalyst for this transformation. The efficiency and stereoselectivity of such a catalyst would depend on its ability to form the enamine intermediate and to effectively shield one face of the enamine from the attack of the Michael acceptor. nih.gov

Cyclization and Ring-Forming Reactions

Substituted piperazines are often synthesized through cyclization reactions. nih.govrsc.orgacs.orgnih.govnsf.govnih.govyoutube.com These methods can involve the reaction of a diamine with a dielectrophile or the reductive cyclization of appropriate precursors. nih.gov The piperazine ring itself can also be a key structural element in larger macrocyclic structures. nih.gov

Given that this compound is a pre-formed heterocyclic compound, its direct involvement in ring-forming reactions would likely be as a building block. For instance, the secondary amine of the piperazine could participate in cyclization reactions to form more complex fused or spirocyclic systems. However, the scientific literature lacks specific examples of such reactivity for this particular compound. The synthesis of piperazine derivatives through the ring-opening of aziridines is another established method. nih.gov

Information regarding "this compound" is currently unavailable in the reviewed scientific literature.

Following a comprehensive search of publicly available scientific databases and literature, no specific research, data, or publications pertaining to the chemical compound "this compound" could be identified.

Therefore, it is not possible to provide an article that adheres to the requested outline focusing on the mechanistic investigations, reactivity pathways, and computational modeling of this specific molecule. The required information for the following sections does not exist in the searched scientific domain:

Computational Modeling of Reactivity and Interaction Mechanisms

Molecular Interactions and Binding Profiles (Theoretical Focus)

While general computational methodologies such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are applied to various piperazine derivatives, no such analysis has been published for "this compound" itself. mdpi.comekb.eg The available information is on related, but structurally distinct, precursor molecules or other analogues. sigmaaldrich.comcymitquimica.com Without dedicated research on this specific compound, any discussion of its reactive sites, interaction profiles, or quantum chemical properties would be speculative and would not meet the required standards of scientific accuracy.

Advanced Computational Methodologies in the Design and Analysis of Piperazine Scaffolds

Structure-Based Computational Design Approaches

Structure-based drug design relies on the three-dimensional structure of the biological target. These methods are instrumental in predicting how a ligand, such as a piperazine (B1678402) derivative, will interact with its receptor.

Molecular Docking for Ligand-Target Interactions (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a small molecule ligand within the active site of a target protein. For a compound like (3R,5S)-1-Butyl-3,5-dimethylpiperazine, molecular docking simulations would be employed to understand its potential interactions with a specific biological target.

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active piperazine derivatives would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For this compound, a pharmacophore model could be generated based on its structure and the known requirements of a particular receptor. The model would likely include a hydrophobic feature corresponding to the butyl group and potentially hydrogen bond acceptor features associated with the nitrogen atoms of the piperazine ring. This model can then be used to screen virtual libraries of compounds to identify other molecules with a similar arrangement of features, potentially leading to the discovery of new active compounds.

Ligand-Based Computational Methods

When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches utilize the information from a set of molecules known to be active at a particular target.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are built by correlating molecular descriptors (numerical representations of molecular properties) with experimentally determined activity data.

To develop a QSAR model for a series of piperazine analogs, a dataset of compounds with varying substituents and their corresponding biological activities would be required. For this compound, relevant descriptors could include its molecular weight, logP (a measure of lipophilicity), and topological indices that describe its connectivity. A robust QSAR model could then predict the activity of new, unsynthesized piperazine derivatives, thereby prioritizing synthetic efforts.

Application of Advanced DFT and Other Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These methods are crucial for investigating properties that are not accessible through classical molecular mechanics approaches.

Investigation of Electronic Properties (e.g., Frontier Molecular Orbital Analysis)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A key application of DFT in chemical research is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, a DFT calculation would provide insights into its electronic properties. The analysis would reveal the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. The calculated HOMO and LUMO energies would offer a quantitative measure of its electron-donating and -accepting capabilities, which can be correlated with its reactivity and potential interactions with biological targets.

Computational MethodApplication to this compoundKey Insights
Molecular Docking Prediction of binding mode within a target protein's active site.Identification of key intermolecular interactions (hydrogen bonds, hydrophobic contacts) and prediction of binding affinity.
Pharmacophore Modeling Identification of essential 3D chemical features for biological activity.Generation of a model highlighting hydrophobic regions (butyl group) and hydrogen bond acceptors (piperazine nitrogens) for virtual screening.
QSAR Prediction of biological activity based on molecular descriptors.Correlation of properties like logP and molecular weight with activity to guide the design of new analogs.
DFT (Frontier Molecular Orbital Analysis) Investigation of electronic structure and reactivity.Determination of HOMO-LUMO energies to understand electron-donating/accepting abilities and predict reactive sites.

Theoretical Descriptors and Their Significance

In the contemporary landscape of drug discovery and materials science, computational chemistry provides indispensable tools for the in silico analysis of molecular structures, offering profound insights into their physicochemical properties and potential biological activities. For piperazine scaffolds, such as this compound, a suite of theoretical descriptors derived from quantum chemical calculations, particularly Density Functional Theory (DFT), is employed to predict and rationalize their behavior. These descriptors quantify various electronic and structural properties of a molecule, which are pivotal in understanding its reactivity, stability, and interaction with biological targets.

The significance of these theoretical descriptors lies in their ability to guide the rational design of novel piperazine derivatives with tailored properties. By calculating and analyzing these parameters, researchers can pre-screen compounds for desired characteristics, thereby prioritizing synthetic efforts and reducing the costs and time associated with experimental work. The primary theoretical descriptors of interest for piperazine derivatives include Frontier Molecular Orbitals (HOMO and LUMO), ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness and softness.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For a molecule like this compound, the nitrogen atoms of the piperazine ring are expected to significantly contribute to the HOMO, reflecting their electron-donating (basic) nature. The introduction of the butyl and dimethyl substituents will modulate the energies of these orbitals. The electron-donating alkyl groups tend to raise the HOMO energy, making the molecule a better electron donor.

Ionization Potential and Electron Affinity

Directly related to the HOMO and LUMO energies, the ionization potential (IP) and electron affinity (EA) are fundamental descriptors of a molecule's electronic properties. The ionization potential represents the energy required to remove an electron from a molecule, and it can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO). A lower ionization potential indicates that the molecule is more easily oxidized. Conversely, the electron affinity is the energy released when an electron is added to a molecule, which can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO). A higher electron affinity suggests a greater propensity for the molecule to be reduced.

Global Reactivity Descriptors

From the ionization potential and electron affinity, several global reactivity descriptors can be derived, which provide a more nuanced understanding of a molecule's reactivity. These include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ), where χ = -μ = (IP + EA) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (IP - EA) / 2. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

These descriptors are invaluable in Quantitative Structure-Activity Relationship (QSAR) studies, where they can be correlated with biological activities. For instance, the ability of a piperazine derivative to interact with a biological receptor may be related to its electronic properties, such as its ability to participate in charge-transfer interactions, which are governed by the energies of its frontier orbitals.

Due to the absence of specific published computational data for this compound, the following table provides representative theoretical descriptors for a model N-alkylated piperazine derivative, calculated using DFT methods. These values illustrate the typical range and significance of these parameters for this class of compounds.

Table 1: Representative Theoretical Descriptors for a Model N-Alkylated Piperazine Derivative

DescriptorSymbolValue (eV)Significance
Energy of HOMOEHOMO-6.25Relates to electron-donating ability
Energy of LUMOELUMO1.15Relates to electron-accepting ability
HOMO-LUMO GapΔE7.40Indicator of chemical reactivity and stability
Ionization PotentialIP6.25Energy required to remove an electron
Electron AffinityEA-1.15Energy released upon gaining an electron
Electronegativityχ2.55Ability to attract electrons
Chemical Hardnessη3.70Resistance to change in electron distribution
Chemical SoftnessS0.27Measure of reactivity and polarizability

The analysis of these theoretical descriptors for a series of piperazine derivatives allows for a systematic exploration of the structure-property relationships. For example, by varying the N-alkyl substituent on the piperazine ring, one can modulate the electronic properties and, consequently, the biological activity of the resulting compounds. The butyl group in this compound, for instance, is expected to influence the lipophilicity and steric profile of the molecule, in addition to its electronic properties. Computational methodologies provide a powerful framework for dissecting these multifaceted influences, thereby accelerating the discovery and development of new chemical entities based on the versatile piperazine scaffold.

Future Research Directions and Uncharted Territory in Chiral 3,5 Dimethylpiperazine Chemistry

Development of Novel Catalytic Systems for Enhanced Stereocontrol

A primary challenge in chiral piperazine (B1678402) chemistry is the precise control of stereochemistry during synthesis. While classical methods often rely on chiral pool starting materials, the future lies in the development of highly efficient and selective catalytic systems. dicp.ac.cnbenthamdirect.com Recent breakthroughs in iridium, palladium, and rhodium catalysis have opened new avenues for the asymmetric synthesis of complex piperazines, offering high yields and excellent stereocontrol under mild conditions. dicp.ac.cnnih.govsnnu.edu.cn

Future research will focus on several key aspects:

Novel Ligand Design: The development of new chiral ligands is paramount for improving the enantioselectivity and diastereoselectivity of metal-catalyzed reactions. acs.org

Broader Substrate Scope: Expanding the applicability of these catalytic systems to a wider range of substrates will enable the synthesis of more diverse and complex piperazine derivatives. nih.gov

Sustainable Catalysis: A shift towards more sustainable methods, such as biocatalytic reductive aminations and "borrowing hydrogen" techniques, will reduce the environmental impact of synthesis. nih.gov

Recent advancements have demonstrated the power of Iridium-catalyzed hydrogenation of pyrazines, activated by alkyl halides, to produce a wide array of chiral piperazines with up to 96% enantiomeric excess (ee). acs.orgnih.gov Similarly, Iridium-catalyzed head-to-head coupling of imines has been shown to be a 100% atom-economic process for selectively forming a single diastereoisomer. nih.gov Another promising approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a straightforward route to chiral piperazin-2-ones that can be converted to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn

Table 1: Overview of Modern Catalytic Systems for Chiral Piperazine Synthesis

Catalyst System Reaction Type Substrates Key Advantages Reference
Iridium / JosiPhos-type ligand Asymmetric Hydrogenation Pyrazinium salts High enantioselectivity (up to 92% ee), broad substrate scope. researchgate.net
[IrCl(cod)(PPh₃)] [3+3] Cycloaddition Aromatic and aliphatic imines High yields, excellent regio- and diastereoselective control, atom-economical. nih.gov
Palladium / Chiral Ligand Asymmetric Hydrogenation Pyrazin-2-ols Excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 90% ee). dicp.ac.cn
Rhodium / Chiral Ligand Asymmetric Carbometalation Dihydropyridines Highly regio- and enantioselective, broad functional group tolerance. snnu.edu.cn

Exploration of Undiscovered Reactivity Modes and Transformations

Beyond established N-alkylation and acylation reactions, the future of piperazine chemistry lies in uncovering novel reactivity modes. ambeed.com Direct C–H functionalization, in particular, has emerged as a powerful tool for modifying the piperazine core, though it remains challenging due to the presence of two nitrogen atoms which can complicate reactivity. nih.gov

Key areas for future exploration include:

Photoredox Catalysis: This strategy uses visible light to generate highly reactive intermediates, enabling previously inaccessible C–H functionalization reactions, such as arylation and vinylation, under mild conditions. nih.govmdpi.comencyclopedia.pub

Asymmetric C-H Functionalization: While challenging, developing enantioselective versions of C-H functionalization reactions would provide direct access to a wide range of chiral piperazine derivatives. nih.gov

Novel Cycloaddition Reactions: The development of catalytic [3+3]-cycloadditions of imines offers a powerful and atom-economical method for synthesizing C-substituted piperazines with high stereocontrol. nih.gov

Hydroaminoalkylation: Tantalum-catalyzed hydroaminoalkylation provides a route to α-alkylated piperazines from the reaction of the parent heterocycle with alkenes. nih.gov

Researchers have successfully demonstrated the α-arylation of N-Boc protected piperazines using photoredox catalysis with Ir(ppy)₃ as the catalyst. nih.gov This method has also been extended to α-vinylation and coupling with heteroaryl chlorides, representing a significant breakthrough in direct C-H functionalization. nih.gov Another innovative approach involves the asymmetric lithiation of an N-Boc piperazine using s-BuLi and a chiral ligand like (-)-sparteine, which allows for the direct, stereoselective introduction of substituents at the α-position. acs.org

Integration of Multiscale Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly crucial for advancing piperazine chemistry. In-silico techniques such as pharmacophore modeling, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies can accelerate the discovery process by predicting the biological activity and physicochemical properties of novel piperazine derivatives. researchgate.net

Future research will increasingly rely on this integrated approach to:

Elucidate Reaction Mechanisms: Computational chemistry, including Density Functional Theory (DFT) calculations, can provide detailed insights into reaction pathways, helping to explain observed stereoselectivities and guide the optimization of reaction conditions. youtube.combohrium.com

Predict Binding Modes: Molecular docking simulations are invaluable for understanding how piperazine-based ligands interact with biological targets, such as G-protein coupled receptors or enzymes, which is essential for rational drug design. bohrium.comnih.gov

Guide Catalyst Design: Computational tools can be used to design new catalysts with enhanced activity and selectivity for specific transformations.

For example, computational workflows combining docking and dynamic simulations have been used to decipher the binding mode of piperazine-based compounds with sigma receptors, providing a basis for further structure-based optimization. nih.gov Similarly, extensive in-silico calculations have been employed to predict the monoamine oxidase inhibitory potential of a library of piperazine compounds, leading to the successful identification and synthesis of new antidepressant candidates. researchgate.net

Strategic Design of Next-Generation Stereochemically Diverse Piperazine Building Blocks

The vast chemical space of carbon-substituted piperazines remains largely untapped. semanticscholar.org A key future direction is the strategic design and synthesis of novel, stereochemically diverse piperazine scaffolds that can serve as building blocks for drug discovery and other applications. benthamdirect.com This involves moving beyond simple substitutions to create more complex, three-dimensional structures.

Strategies for achieving this include:

DNA-Encoded Chemical Libraries (DECLs): Utilizing enantiomerically pure, trifunctional piperazines as central cores for DECLs allows for the rapid generation of massive libraries (e.g., 77 million compounds) with significant stereochemical and positional diversity. nih.gov This approach has been shown to occupy a wide swath of chemical space, offering different shape diversity compared to more common scaffolds. nih.govresearchgate.net

Orthogonally Protected Scaffolds: The development of practical and scalable syntheses for orthogonally protected, enantiomerically pure 2-substituted piperazines, often starting from α-amino acids, provides versatile building blocks for further functionalization. rsc.org

Stereoselective Cyclization: Creating new methods for the stereoselective catalytic reductive cyclization of linear precursors, such as bis(oximinoalkyl)amines, offers a general approach to piperazines bearing substituents at both carbon and nitrogen atoms. researchgate.net

The synthesis of stereochemically defined trifluoromethylated piperazines is another important area, as the CF₃ group can significantly improve metabolic stability, basicity, and lipophilicity. semanticscholar.org

Expanding Applications in Supramolecular Chemistry and Materials Science

The unique structural and chiral properties of 3,5-dimethylpiperazine and related diamines make them attractive building blocks for applications beyond pharmaceuticals. chiralpedia.com Their ability to act as ligands for metal ions and participate in hydrogen bonding opens up possibilities in supramolecular chemistry and materials science. rsc.org

Future research in this area will explore:

Chiral Catalysts: Chiral vicinal diamines are crucial components of many asymmetric catalysts. acs.orgsigmaaldrich.com New piperazine-based ligands can be developed for a wide range of enantioselective transformations.

Metal-Organic Frameworks (MOFs): The versatile binding possibilities of piperazine derivatives make them excellent candidates for constructing novel MOFs with unique properties for applications in catalysis, gas storage, and separation. rsc.org

Chiral Sensors: Materials incorporating chiral piperazines can be designed to selectively recognize and detect other chiral molecules, which is valuable for pharmaceutical analysis and environmental monitoring. chiralpedia.com

Advanced Optical Materials: The inherent chirality of these compounds can be harnessed to create materials that interact with polarized light, leading to applications in advanced display technologies and optical communication systems. chiralpedia.com

Researchers have already begun to prepare chiral N,N'-dimethyl-1,4-piperazines and evaluate their ability to complex with various metals, demonstrating their potential as novel chiral ligands. researchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis optimization requires precise control of stereochemistry. For analogous piperazine derivatives, multi-step reactions involving alkylation and protection/deprotection strategies are employed. For example, tert-butyl-protected dimethylpiperazine derivatives (e.g., (2R,5S)-1-Boc-2,5-dimethylpiperazine) are synthesized via nucleophilic substitution or reductive amination under inert atmospheres to minimize racemization . Enantiomeric purity is validated using chiral HPLC (e.g., CSP-HPLC A) and optical rotation measurements (e.g., α = 1.4°–9.6° in methanol) . Catalysts like chiral auxiliaries or asymmetric hydrogenation agents may enhance selectivity.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structure?

  • Methodological Answer : Comprehensive characterization involves:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., δ 3.41–3.51 ppm for piperazine protons) .
  • LC-MS/HRMS : To verify molecular weight (e.g., M+H+^+ = 484 for a related piperazine derivative) .
  • ATR-IR : Identification of functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • Melting Point and Rf Values : Physical consistency checks (e.g., Rf = 0.196–0.217 in CH2_2Cl2_2/MeOH) .

Q. How can researchers mitigate risks associated with handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:
  • Personal Protective Equipment (PPE) : Lab coats, gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage : Store in amber glass bottles under dry, inert conditions to prevent degradation .
  • Waste Disposal : Follow institutional guidelines for halogenated or nitrogen-rich organic waste .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of this compound derivatives with biological activity?

  • Methodological Answer : Enantioselective routes may involve:
  • Chiral Catalysts : Use of palladium or ruthenium complexes for asymmetric hydrogenation of imine precursors .
  • Dynamic Kinetic Resolution (DKR) : Combining enzyme-catalyzed steps (e.g., lipases) with metal catalysts to resolve racemic mixtures .
  • Crystallization-Induced Asymmetric Transformation : Exploit differential solubility of enantiomers in polar solvents (e.g., MeOH/H2_2O) .
    Biological activity is validated via receptor-binding assays (e.g., dopamine D3 receptor selectivity studies for piperazine-based ligands) .

Q. How can computational modeling predict the pharmacological interactions of this compound?

  • Methodological Answer : Computational approaches include:
  • Molecular Docking : Simulate binding to target receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina .
  • QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales (e.g., using GROMACS) .
    Experimental validation via radioligand displacement assays (e.g., 3^3H-labeled antagonists) confirms computational predictions .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve:
  • Forced Degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 60°C) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >180°C for related piperazines) .
  • Lyophilization : Improve shelf-life by removing hydrolytic water .
    Piperazine rings are prone to oxidation; antioxidants like BHT (butylated hydroxytoluene) may be added .

Q. How do steric and electronic effects of the butyl and methyl substituents influence the reactivity of this compound?

  • Methodological Answer :
  • Steric Effects : The 3,5-dimethyl groups restrict conformational flexibility, favoring axial substituent orientations in the piperazine ring .
  • Electronic Effects : Electron-donating methyl groups increase basicity of adjacent nitrogen atoms, enhancing nucleophilicity in alkylation reactions .
  • Kinetic Studies : Compare reaction rates with unsubstituted piperazines using stopped-flow techniques .

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